molecular formula C21H21N3O4S B3310404 N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide CAS No. 946204-01-9

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

Cat. No.: B3310404
CAS No.: 946204-01-9
M. Wt: 411.5 g/mol
InChI Key: PPTOZPYEVHVMFE-UHFFFAOYSA-N
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Description

N-(4-{[(2-Ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a thiazole-based small molecule characterized by a central 1,3-thiazol-2-yl scaffold. Key structural features include:

  • 4-Methoxybenzamide moiety: Attached to the thiazole ring’s second position, this group contributes to hydrophobic interactions and may influence solubility.

The compound’s synthesis likely involves multi-step reactions, including amide coupling and heterocycle formation, as inferred from analogous pathways in the evidence (e.g., thiourea intermediates, cyclization, and alkylation) .

Properties

IUPAC Name

N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-18-7-5-4-6-17(18)23-19(25)12-15-13-29-21(22-15)24-20(26)14-8-10-16(27-2)11-9-14/h4-11,13H,3,12H2,1-2H3,(H,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTOZPYEVHVMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Ethoxyphenyl Carbamoyl Group: This step involves the reaction of the thiazole derivative with 2-ethoxyphenyl isocyanate under controlled conditions to form the carbamoyl linkage.

    Introduction of the Methoxybenzamide Group: The final step involves the reaction of the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Synthetic Methods

The synthesis of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactions. A common method includes the Hantzsch thiazole synthesis, which combines α-haloketones with thiourea. The introduction of the ethoxy and methoxy groups is achieved through nucleophilic substitution reactions.

Research indicates that this compound exhibits promising anticancer properties . It has been shown to inhibit specific enzymes involved in cancer cell proliferation, such as dihydrofolate reductase (DHFR). This inhibition can potentially overcome resistance in certain cancer cell lines.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Study on Anticancer Activity : In vitro studies demonstrated that the compound effectively reduces DHFR levels in resistant cancer cell lines, suggesting a mechanism for overcoming traditional therapy resistance .
  • Pharmacokinetic Studies : Research indicates favorable pharmacokinetic properties due to the compound's lipophilicity, enhancing its bioavailability and therapeutic efficacy .
  • Toxicity Assessments : Preliminary toxicity studies show that the compound exhibits low cytotoxicity in non-cancerous cell lines, indicating a favorable safety profile for potential therapeutic applications .

Mechanism of Action

The mechanism of action of N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The carbamoyl and methoxybenzamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula Key Substituents Structural Differences vs. Target Compound Notable Properties/Data Reference
N-(4-{[(2,6-Dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide (F186-0413) C₂₁H₂₁N₃O₃S 2,6-Dimethylphenyl carbamoyl 2,6-Dimethyl vs. 2-ethoxy group on phenyl Higher lipophilicity due to methyl groups; potential enhanced metabolic stability .
4-Methoxy-N-(4-{[(4-methoxy-3-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide C₂₀H₁₉N₃O₄S 4-Methoxy-3-methylphenyl carbamoyl Para-methoxy and meta-methyl vs. ortho-ethoxy Increased steric bulk may reduce binding affinity in certain targets .
3-(4-Acetyl-2-ethoxyphenylcarbamoyl)-N-hydroxybenzamide (13d) C₁₇H₁₆N₂O₅ Acetyl group, hydroxybenzamide Hydroxamic acid group; acetylated phenyl Potential for metal chelation (e.g., HDAC inhibition) .
4-Methyl-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4a) C₂₁H₂₂N₄O₂S Morpholinomethyl, pyridinyl Pyridine ring vs. ethoxyphenyl; morpholine Enhanced solubility due to morpholine; possible CNS penetration .
2-[(4-Chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide C₁₉H₁₇ClN₂O₂S Chlorophenylmethyl, methoxybenzyl Chlorophenyl vs. ethoxyphenyl; carboxamide Electrophilic chlorine may improve halogen bonding .

Structural and Functional Insights

Substituent Effects on Bioactivity: The 2-ethoxy group in the target compound’s carbamoylphenyl moiety provides ortho-substitution, which may hinder rotation and stabilize specific conformations for target binding. Methoxy vs. Ethoxy: The ethoxy group’s larger size and higher lipophilicity compared to methoxy (e.g., in compound 4a) may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Core Variations :

  • Compounds with 1,2,4-triazole (e.g., ) or thiadiazole () cores exhibit different hydrogen-bonding capabilities compared to thiazole. For instance, triazoles often participate in π-stacking, while thiazoles prioritize hydrophobic interactions .

Synthetic Pathways :

  • The target compound’s synthesis likely parallels routes described for F186-0413 () and 4a (), involving:

  • Amide coupling between activated carboxylic acids and amines.
  • Cyclization of thiourea intermediates to form the thiazole ring.
    • Key differences include the use of α-halogenated ketones () or paraformaldehyde () for alkylation steps.

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity : The target compound’s logP is estimated to be higher than methoxy-substituted analogs (e.g., 4a) due to the ethoxy group but lower than chlorophenyl derivatives () .
  • Metabolic Stability : Ortho-substitution (ethoxy) may reduce oxidative metabolism compared to para-substituted analogs (e.g., 4-methoxybenzamide derivatives) .

Biological Activity

N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety and a methoxybenzamide structure, which are known to influence its biological interactions. The presence of the thiazole ring is significant as it is often associated with various pharmacological effects, including antimicrobial and anticancer properties. The molecular formula for this compound is C18H20N4O3SC_{18}H_{20}N_4O_3S, with a molecular weight of 368.44 g/mol.

Anticancer Activity

Research indicates that compounds with thiazole and benzamide structures exhibit notable anticancer properties. For instance, similar derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Anticancer Activity of Thiazole Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Thiazole AMCF-75.2Apoptosis induction
Thiazole BHCT1163.8Cell cycle arrest
This compoundVariousTBDTBD

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Thiazole derivatives have been linked to activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate that the compound may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors in target cells. The thiazole ring can participate in π-stacking interactions with nucleic acids or proteins, potentially leading to altered cellular functions.

Case Studies

  • Antiviral Activity : A study on similar benzamide derivatives demonstrated broad-spectrum antiviral effects against Hepatitis B virus (HBV), HIV, and HCV by enhancing intracellular levels of APOBEC3G, an enzyme that inhibits viral replication . This suggests that this compound may also possess antiviral properties worth investigating.
  • Antitumor Effects : In vitro studies have shown that derivatives with similar structures can significantly reduce tumor cell viability across various cancer types, indicating a promising avenue for further research into their application in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

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